3-(シクロペンチルオキシ)-4-メトキシ安息香酸

概要

説明

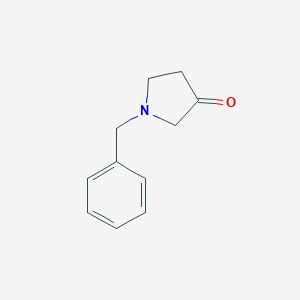

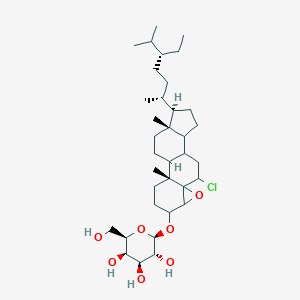

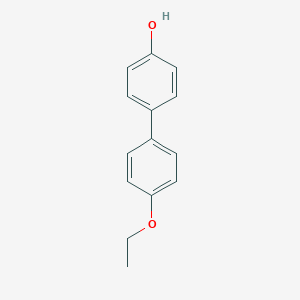

3-(Cyclopentyloxy)-4-methoxybenzoic acid (CPMBA) is a relatively new organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 145°C and a molecular weight of 254.32 g/mol. CPMBA has been studied extensively for its potential as a pharmaceutical agent, as a reagent in organic synthesis, and as a material for the development of advanced materials. In

科学的研究の応用

実験室用化学薬品

この化合物は主に実験室用化学薬品として使用され、様々な合成プロセスにおいて試薬または前駆体として役立ちます . その安定性と反応性は、研究環境における実験的および分析的な目的に適しています。

ロリプラムの合成

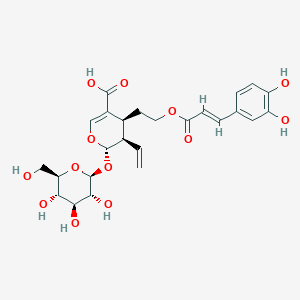

この化合物の注目すべき用途の1つは、ロリプラムの合成です。ロリプラムは、抗うつ作用、抗炎症作用、神経保護作用を持つ可能性のあるホスホジエステラーゼ阻害剤です . ロリプラムのエナンチオダイバージェント合成の中間体として役立ち、医薬品化学における重要性を示しています。

界面活性剤研究

界面活性剤研究の分野では、3-(シクロペンチルオキシ)-4-メトキシ安息香酸の誘導体は、その両親媒性のために研究されています。 これらの特性は、金属ナノ粒子の合成やその他のナノ材料に不可欠なミセルやナノリアクターの形成に不可欠です .

安全性および環境研究

この化合物は、安全性および環境研究にも関与しています。 その取り扱い、保管、廃棄は、安全な実験室慣行を確実にするため、そして環境への影響を最小限に抑えるため、研究の対象となっています .

生物活性研究

3-(シクロペンチルオキシ)-4-メトキシ安息香酸とその誘導体の生物活性は、重要な研究分野です。 研究者は、様々な生物学的経路におけるその役割と、薬物開発のためのリード化合物としての可能性を調査しています .

化学的性質分析

もう1つの用途は、様々な条件下での溶解性、反応性、安定性などの化学的性質の分析です。 この分析は、化学合成や製品の配合における使用に不可欠です .

危険性識別

また、危険性識別とリスク評価にも使用されます。 安全基準によるこの化合物の分類は、研究者や業界関係者に、その使用中の必要な予防措置について知らせるために不可欠です .

教育目的

最後に、3-(シクロペンチルオキシ)-4-メトキシ安息香酸は、教育機関の教育目的で使用されることがあります。 化学の取り扱い、合成、分析の手法について、化学や関連分野の学生に教えるためのケーススタディとして役立つ可能性があります .

Safety and Hazards

将来の方向性

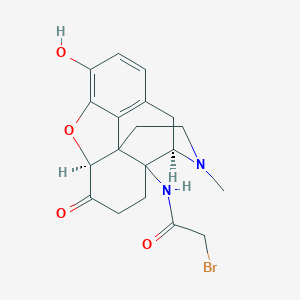

A related compound, GEBR-7b, has been studied for its inhibitory activity against the enzyme phosphodiesterase 4D (PDE4D). This enzyme is a target for the treatment of various diseases, including respiratory disorders and neurodegenerative diseases . Therefore, 3-(Cyclopentyloxy)-4-methoxybenzoic acid and related compounds may have potential for future drug development.

作用機序

Target of Action

The primary targets of 3-(Cyclopentyloxy)-4-methoxybenzoic acid are the cAMP-specific phosphodiesterase 4D and 4B . These enzymes are predominant in pro-inflammatory and immune cells .

Mode of Action

3-(Cyclopentyloxy)-4-methoxybenzoic acid interacts with its targets by acting as a selective inhibitor . It shows high selectivity for cAMP-specific PDE4, an isoenzyme that predominates in pro-inflammatory and immune cells . This compound is 10-fold more selective for PDE4D than for PDE4A, -B, or -C .

Biochemical Pathways

The affected biochemical pathways involve the shikimate pathway . This pathway consists of seven reaction steps, beginning with an aldol-type condensation of phosphoenolpyruvic acid (PEP) from the glycolytic pathway, and D-erythrose-4-phosphate, from the pentose phosphate cycle, to produce 3-deoxy-D-arabino-heptulosonic acid 7-phosphate (DAHP) . A key branch-point compound is chorismic acid, the final product of the shikimate pathway .

Pharmacokinetics

Similar compounds like vericiguat demonstrate virtually complete absorption and increased exposure with food . Vericiguat has high oral bioavailability when taken with food (93.0%) with dose-proportional pharmacokinetics in healthy volunteers . It is a low-clearance drug, with a half-life of approximately 20 h in healthy volunteers and 30 h in patients with heart failure . Most drug metabolism is achieved by glucuronidation .

Result of Action

Similar compounds like cilomilast have been shown to exert potent anti-inflammatory effects both in vitro and in vivo .

Action Environment

It is known that environmental factors can influence the action, efficacy, and stability of similar compounds . For example, the lipophilicity of the cypionate group allows the prodrug to be sequestered in fat depots after intramuscular injection . The ester group is slowly hydrolyzed by metabolic enzymes, releasing steady doses of the active ingredient .

特性

IUPAC Name |

3-cyclopentyloxy-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-16-11-7-6-9(13(14)15)8-12(11)17-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVADCQWIQKYXBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)OC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381386 | |

| Record name | 3-(Cyclopentyloxy)-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

144036-17-9 | |

| Record name | 3-(Cyclopentyloxy)-4-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144036-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Cyclopentyloxy)-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Cyclopentyloxy)-4-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B141610.png)

![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B141614.png)

![5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B141618.png)

![3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B141622.png)